molecular formula C10H22N2O B13243834 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol

Cat. No.: B13243834
M. Wt: 186.29 g/mol
InChI Key: YLMLJMORDWSMSO-UHFFFAOYSA-N
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Description

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 1-propylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

[ \text{1-Propylpiperidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological systems and processes, particularly those involving amine-containing molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol
  • 2-[(1-Ethylpiperidin-4-yl)amino]ethan-1-ol
  • 2-[(1-Butylpiperidin-4-yl)amino]ethan-1-ol

Uniqueness

2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is unique due to its specific propyl substitution on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-[(1-propylpiperidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H22N2O/c1-2-6-12-7-3-10(4-8-12)11-5-9-13/h10-11,13H,2-9H2,1H3

InChI Key

YLMLJMORDWSMSO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NCCO

Origin of Product

United States

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